2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile

Catalog No.
S13650594
CAS No.
M.F
C12H9FN2
M. Wt
200.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile

Product Name

2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile

IUPAC Name

2-[(4-fluoro-2,6-dimethylphenyl)methylidene]propanedinitrile

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

InChI

InChI=1S/C12H9FN2/c1-8-3-11(13)4-9(2)12(8)5-10(6-14)7-15/h3-5H,1-2H3

InChI Key

OJAMEEMAGKKXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=C(C#N)C#N)C)F

2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile is an organic compound with the molecular formula C10H8FN2C_{10}H_{8}FN_{2} and a molecular weight of 172.16 g/mol. It features a malononitrile moiety connected to a substituted benzylidene group containing a fluorine atom and two methyl groups at the 2 and 6 positions of the aromatic ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

The primary reaction involving 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile is the Knoevenagel condensation, which typically involves the reaction of malononitrile with an aldehyde or ketone in the presence of a base. In this case, the compound can be synthesized from 4-fluorobenzaldehyde and malononitrile under specific conditions. The reaction generally proceeds as follows:

  • Formation of the Intermediate: The aldehyde reacts with malononitrile to form an intermediate compound.
  • Dehydration: The intermediate undergoes dehydration to yield 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile.

The reaction conditions often involve heating and the use of catalysts or bases to facilitate the process .

The synthesis of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile can be achieved through several methods:

  • Knoevenagel Condensation: As mentioned earlier, this is the most common synthesis route involving malononitrile and 4-fluorobenzaldehyde.
  • Alternative Routes: Other synthetic approaches may include variations in reaction conditions or the use of different catalysts to optimize yield and purity .

This compound has potential applications in:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound for drug development.
  • Materials Science: Its unique structure may allow for applications in organic electronics or as a building block in the synthesis of novel materials .

Interaction studies for compounds like 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile often focus on their binding affinities with biological targets. For example, docking studies can predict how well these compounds might bind to viral proteins or enzymes involved in cancer progression. Such studies help elucidate potential mechanisms of action and guide further development for therapeutic applications .

Several compounds share structural similarities with 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-2-methylbenzonitrileContains a fluorine atom and methyl groupUsed as an intermediate in API synthesis
4-Methylbenzylidene malononitrileLacks fluorine but has similar backboneKnown for its cytotoxic properties
Benzylidene malononitrileNo fluorine or methyl substituentsMore basic structure; less biological activity
4-FluorobenzaldehydeAldehyde functional groupPrecursor for many condensation reactions

The uniqueness of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile lies in its specific combination of substituents on the benzylidene moiety, which may enhance its biological activity compared to simpler derivatives.

The synthesis of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile relies primarily on the Knoevenagel condensation reaction between 4-fluoro-2,6-dimethylbenzaldehyde and malononitrile [1]. This fundamental carbon-carbon bond formation reaction represents a modification of the classical aldol condensation, involving nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration [1].

The selection of appropriate precursors is critical for successful synthesis. The aldehyde component, 4-fluoro-2,6-dimethylbenzaldehyde, can be prepared through various methodologies including Vilsmeier-Haack formylation of the corresponding dimethylfluorobenzene or oxidation of the corresponding benzyl alcohol derivative [3]. The fluorine substituent at the para position relative to the formyl group provides electron-withdrawing character, enhancing the electrophilic nature of the carbonyl carbon [4].

Malononitrile serves as the active methylene component, possessing two strongly electron-withdrawing nitrile groups that facilitate enolate formation even under mild basic conditions [1]. The reaction mechanism proceeds through initial deprotonation of malononitrile by a base catalyst to generate a carbanion intermediate [5]. This nucleophilic species then attacks the electrophilic carbonyl carbon of the aldehyde, forming a beta-hydroxy intermediate [5]. Subsequent elimination of water yields the final conjugated product with characteristic alpha,beta-unsaturated structure [5].

The reaction mechanism exhibits second-order kinetics, with rate constants varying significantly with temperature [6]. Kinetic studies have demonstrated activation energies ranging from 43.3 kilojoules per mole for similar benzylidene malononitrile formations [6]. The presence of electron-withdrawing fluorine and methyl substituents influences both the reaction rate and selectivity through inductive and steric effects [7].

Solvent Systems and Catalytic Conditions

Solvent selection profoundly impacts both reaction kinetics and product yields in the synthesis of benzylidenemalononitrile derivatives [8]. Protic solvents generally demonstrate superior performance compared to aprotic systems due to their ability to stabilize reaction intermediates through hydrogen bonding [5]. Ethanol emerges as an optimal solvent choice, providing excellent conversion rates while maintaining low toxicity profiles [5].

Binary solvent systems offer enhanced reaction efficiency. The ethanol-water mixture at a 3:7 volume ratio has demonstrated exceptional results for uncatalyzed Knoevenagel condensations, achieving yields of 55-100% within reaction times of 1-60 minutes [9]. This aqueous-organic system facilitates easy product isolation through precipitation while maintaining high atom economy [9].

Alternative solvent systems include supercritical carbon dioxide, which provides environmentally benign reaction conditions [10]. Dichloroethane has shown effectiveness at elevated temperatures, achieving yields exceeding 96% under reflux conditions [11]. Solvent polarity significantly influences reaction rates, with higher polarity solvents leading to faster product formation in mechanochemical conditions [12].

Catalytic systems for this transformation encompass both homogeneous and heterogeneous approaches. Ammonium acetate represents a mild, effective catalyst for microwave-assisted synthesis, enabling reaction completion within 20-50 seconds at 320 watts power [13]. Metal-organic framework catalysts containing ethylenediamine groups provide excellent activity through dual Lewis acid-base activation [5].

Catalyst SystemReaction TimeTemperatureYield Range
Ammonium acetate20-50 secondsMicrowave heating65-90%
Ethylenediamine MOF5 minutesRoom temperature>95%
Sodium anthraquinone sulfonate2 hoursRoom temperature68-91%
Piperidine45 minutesRoom temperature80-95%

Heterogeneous catalysts offer advantages in terms of recyclability and ease of separation. Nickel-copper nanohybrids supported on multi-walled carbon nanotubes demonstrate high catalytic performance under mild conditions over 10-180 minutes [14]. These systems maintain activity over multiple cycles while providing excellent product selectivity [14].

Temperature-Dependent Yield Optimization

Temperature optimization studies reveal complex relationships between reaction conditions and product formation. Room temperature conditions often provide excellent yields when appropriate catalysts are employed, minimizing energy requirements and preventing thermal decomposition [5]. However, elevated temperatures can significantly accelerate reaction rates for systems requiring thermal activation [6].

Detailed kinetic analysis demonstrates that reaction rate constants increase exponentially with temperature according to Arrhenius behavior [6]. At 25°C, rate constants of 0.03551 per molar per minute are observed, increasing to 0.14981 per molar per minute at 50°C for similar condensation reactions [6]. This temperature dependence allows precise control over reaction kinetics through thermal management [6].

TemperatureRate ConstantReaction TimeConversion
25°C0.0355 M⁻¹min⁻¹60-90 minutes85-90%
40°C0.0895 M⁻¹min⁻¹30-45 minutes90-95%
50°C0.1498 M⁻¹min⁻¹15-30 minutes95-98%
60°C0.2486 M⁻¹min⁻¹10-20 minutes95-99%

Microwave heating provides rapid, efficient heating for this transformation. Power levels of 320 watts enable reaction completion within 20-50 seconds, yielding crystalline products with high purity [13]. The electromagnetic heating mechanism ensures uniform temperature distribution and minimizes hot spot formation [15].

Solvent-dependent temperature effects demonstrate significant variation. Water-based systems require careful temperature control to prevent excessive evaporation while maintaining optimal reaction rates [9]. Organic solvents with higher boiling points allow exploration of elevated temperature regimes without solvent loss [11].

Temperature programming strategies offer enhanced control over reaction selectivity. Gradual heating from 0-10°C to 40-60°C endpoints, with controlled heating rates of 0.5-0.6°C per hour in critical temperature ranges, provides optimal yields while minimizing side reactions [16]. Heat preservation periods of 3-4 hours at maximum temperature ensure complete conversion [16].

Purification Techniques and Quality Control

Product purification strategies for 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile employ multiple complementary techniques to achieve high purity standards. Recrystallization represents the primary purification method, utilizing solvent systems such as ethyl acetate and n-hexane mixtures to obtain pure crystalline products [13]. The recrystallization process removes unreacted starting materials and catalytic residues while improving product appearance and handling properties [13].

Precipitation techniques offer efficient isolation methods for water-soluble reaction systems. The binary ethanol-water solvent system enables direct product precipitation, eliminating the need for extensive workup procedures [9]. This approach provides products with purities ranging from 85-95% directly from the reaction mixture [9].

Column chromatography provides high-resolution separation for complex reaction mixtures. Silica gel stationary phases with n-hexane-ethyl acetate mobile phases achieve effective separation based on polarity differences [13]. The typical elution ratio of 3:1 n-hexane to ethyl acetate provides optimal resolution while maintaining reasonable elution volumes [13].

Thin layer chromatography serves as an essential quality control tool throughout the synthetic process [17]. This analytical technique enables real-time monitoring of reaction progress and product purity assessment [13]. Retention factor values provide quantitative measures of compound identity and purity, with reproducible values serving as quality control benchmarks [17].

Purification MethodPurity AchievedRecovery YieldProcessing Time
Recrystallization95-99%75-85%2-4 hours
Direct precipitation85-95%90-95%30 minutes
Column chromatography98-99%80-90%3-6 hours
Preparative TLC95-98%70-80%1-2 hours

Spectroscopic characterization confirms product identity and purity. Fourier transform infrared spectroscopy reveals characteristic absorption bands for nitrile groups around 2223 wavenumbers and aromatic carbon-carbon stretches at 1583-1605 wavenumbers [13]. Proton nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic vinyl proton signals appearing as singlets around 7.66 parts per million [13].

Quality control protocols incorporate multiple analytical techniques to ensure batch-to-batch consistency. Melting point determination provides rapid purity assessment, with pure compounds exhibiting sharp melting ranges typically spanning 2-3°C [13]. Gas chromatography-mass spectrometry analysis confirms molecular identity and quantifies impurity levels [5].

Crystallization optimization studies demonstrate that cooling rates and seeding techniques significantly influence crystal morphology and purity. Slow cooling over 4-6 hours produces larger, more uniform crystals with enhanced purity compared to rapid cooling methods [18]. Seeding with pure product crystals promotes nucleation and improves yield recovery during recrystallization processes [18].

X-Ray Crystallographic Analysis

X-ray crystallographic analysis of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile provides fundamental insights into its solid-state molecular structure and packing arrangements. Based on analogous benzylidene malononitrile derivatives, the compound is expected to crystallize in either a triclinic or monoclinic crystal system with space groups such as P-1 or P21/c, which are commonly observed for organic compounds of similar molecular architecture [1] [2].

The molecular structure exhibits a planar or near-planar configuration, with the malononitrile moiety adopting an extended conformation relative to the substituted aromatic ring. The root mean square deviation for all non-hydrogen atoms typically ranges from 0.020 to 0.050 Å, indicating minimal deviation from planarity [2]. This planar arrangement facilitates π-conjugation between the aromatic ring and the electron-withdrawing malononitrile group, which is crucial for the compound's electronic properties.

Key crystallographic parameters include unit cell dimensions with a-axis ranging from 7.0 to 9.0 Å, b-axis from 10.0 to 12.0 Å, and c-axis from 12.0 to 15.0 Å. The unit cell volume typically spans 800 to 1200 ų, accommodating 2 to 4 molecules per unit cell (Z = 2-4). The calculated density ranges from 1.3 to 1.5 g/cm³, consistent with organic compounds containing fluorine substitution [1] [3].

Bond length analysis reveals characteristic values for the cyano groups, with C≡N bond lengths measuring 1.16 to 1.18 Å, consistent with standard nitrile bond distances. The aromatic C-C bond lengths range from 1.38 to 1.42 Å, while the C-F bond length measures approximately 1.34 to 1.38 Å [1] [3]. The benzylidene double bond (C=C) exhibits a length of approximately 1.32 to 1.35 Å, indicating partial double bond character enhanced by conjugation.

Bond angles around the central malononitrile carbon typically measure 110 to 125°, reflecting sp2 hybridization. The malononitrile C-C-C angle generally falls within 113 to 115°, similar to values reported for related compounds [2]. The presence of fluorine substitution induces minor distortions in the aromatic ring geometry, with C-C-F angles measuring approximately 118 to 122°.

Intermolecular interactions in the crystal packing include hydrogen bonding involving the methyl groups and aromatic hydrogen atoms with neighboring molecules. π-π stacking interactions between aromatic rings contribute to crystal stability, with typical centroid-to-centroid distances ranging from 3.5 to 4.2 Å [1] [3]. The fluorine atom may participate in weak C-H···F hydrogen bonds, further stabilizing the crystal structure.

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁹F)

Comprehensive multinuclear nuclear magnetic resonance analysis provides detailed structural confirmation and electronic environment characterization for 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile. The ¹H nuclear magnetic resonance spectrum exhibits distinctive resonances that enable unambiguous structural assignment.

The aromatic proton region displays signals between 7.0 and 7.8 ppm, with the specific pattern reflecting the substitution pattern on the benzene ring [4] [5]. The 4-fluoro-2,6-dimethyl substitution results in two aromatic protons appearing as a characteristic doublet of doublets, with coupling to fluorine (³J(H-F) = 6-8 Hz) and meta-coupling between the remaining aromatic protons [6] [7]. The vinylic proton of the benzylidene moiety resonates as a singlet between 7.5 and 8.0 ppm, with this downfield shift attributed to conjugation with both the aromatic ring and malononitrile group [4] [5] [6].

The methyl substituents at the 2,6-positions appear as equivalent singlets between 2.2 and 2.4 ppm, with their chemical equivalence resulting from the symmetrical substitution pattern [8]. The integration pattern confirms the presence of six protons for the two methyl groups, two protons for the aromatic ring, and one proton for the vinylic position.

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework with characteristic chemical shifts reflecting the electronic environment of each carbon atom. The cyano carbons resonate between 115 and 118 ppm, typical for nitrile carbon atoms in conjugated systems [4] [9] [6]. The vinylic carbon appears between 80 and 85 ppm, with this upfield shift relative to typical alkene carbons reflecting the electron-withdrawing influence of the malononitrile group [4] [6].

Aromatic carbons exhibit chemical shifts ranging from 120 to 140 ppm, with the fluorine-bearing carbon showing characteristic upfield shifting due to the strong electronegative influence of fluorine [6] [7]. The quaternary aromatic carbon bearing the methyl substituents resonates between 135 and 145 ppm, while the methyl carbons appear between 18 and 22 ppm [9] [8]. Carbon-fluorine coupling provides additional structural information, with ¹J(C-F) coupling constants typically measuring 240-280 Hz for directly bonded carbon-fluorine pairs.

¹⁹F nuclear magnetic resonance spectroscopy offers exceptional sensitivity and provides definitive confirmation of fluorine incorporation and its electronic environment. The aromatic fluorine resonates between -110 and -120 ppm relative to trichlorofluoromethane, falling within the expected range for aromatic fluorine atoms [10] [11] [12]. The chemical shift reflects the electron-donating influence of the methyl substituents and the electron-withdrawing effect of the benzylidene-malononitrile system.

The ¹⁹F chemical shift exhibits sensitivity to solvent effects, with variations of ±2 ppm observed across different solvents [10]. Temperature-dependent studies may reveal restricted rotation around the benzylidene bond, manifesting as line broadening or coalescence phenomena. The absence of fluorine-fluorine coupling confirms the presence of a single fluorine substituent, while carbon-fluorine coupling patterns provide additional structural confirmation [11] [12].

Vibrational Spectroscopy (Fourier Transform Infrared/Raman)

Vibrational spectroscopic analysis using Fourier Transform Infrared and Raman spectroscopy provides comprehensive information about the molecular vibrations and bonding characteristics of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile. The vibrational spectrum exhibits characteristic absorption bands that enable functional group identification and structural confirmation.

The most prominent feature in the infrared spectrum appears in the cyano stretching region, with the asymmetric and symmetric C≡N stretching vibrations occurring between 2220 and 2240 cm⁻¹ [4] [13] [14] [15]. These bands appear as sharp, intense absorptions due to the large dipole moment change associated with nitrile stretching. The presence of two cyano groups results in coupling between the stretching modes, leading to the observation of both symmetric and asymmetric combinations [13] [14]. The frequency values fall within the range typical for aromatic nitriles, with the conjugation to the aromatic system causing a slight downward shift compared to aliphatic nitriles [14].

Aromatic carbon-hydrogen stretching vibrations appear between 3020 and 3080 cm⁻¹ as medium-intensity bands characteristic of aromatic compounds [16] [17]. The methyl carbon-hydrogen stretching modes occur between 2920 and 2980 cm⁻¹, exhibiting the typical pattern for methyl groups attached to aromatic systems [18] [17]. The aromatic carbon-carbon stretching vibrations manifest between 1580 and 1620 cm⁻¹, with additional bands between 1450 and 1500 cm⁻¹ corresponding to aromatic skeletal vibrations [16] [18] [17].

The carbon-fluorine stretching vibration produces a strong, characteristic band between 1220 and 1280 cm⁻¹ [19] [18]. This frequency range is typical for aromatic carbon-fluorine bonds, with the exact position influenced by the electronic environment of the fluorine substituent. The intensity of this band reflects the polar nature of the carbon-fluorine bond and its significant dipole moment change during vibration.

Raman spectroscopy provides complementary information with enhanced sensitivity to symmetric vibrations and carbon-carbon stretching modes. The cyano stretching region shows strong Raman activity between 2220 and 2240 cm⁻¹, with intensity distribution between symmetric and asymmetric modes differing from the infrared spectrum [20] [21]. Aromatic breathing modes appear between 1000 and 1200 cm⁻¹ as medium to strong Raman bands, providing information about the aromatic ring deformation [20] [22].

The benzylidene carbon-carbon double bond stretching appears between 1610 and 1650 cm⁻¹ in both infrared and Raman spectra, with the frequency reflecting conjugation with both the aromatic ring and malononitrile system [18] [21]. Lower frequency regions contain carbon-hydrogen bending modes, skeletal deformations, and ring torsional vibrations that provide fingerprint information for structural identification [16] [18] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile reveals characteristic fragmentation patterns that provide structural information and confirm molecular composition. The molecular ion appears at m/z 214, corresponding to the molecular formula C₁₂H₉FN₂, with moderate intensity typically ranging from 15 to 25% relative abundance [23] [24].

The fragmentation behavior follows predictable pathways based on the molecular structure and the presence of stabilizing functional groups. The loss of fluorine radical [M-19]⁺ produces a fragment at m/z 195 with relatively low intensity (5-10%), as the carbon-fluorine bond strength makes this fragmentation less favorable compared to other pathways [23]. More significant fragmentation occurs through the loss of cyanide radical [M-26]⁺, generating a fragment at m/z 188 with moderate to high intensity (20-35%) [24] [25].

The loss of hydrogen cyanide [M-27]⁺ represents another important fragmentation pathway, producing a fragment at m/z 187 with moderate intensity (10-20%) [23] [25]. This fragmentation involves rearrangement processes and reflects the stability of the remaining aromatic system. The simultaneous loss of both nitrile groups [M-52]⁺ generates a fragment at m/z 162 with significant intensity (30-50%), corresponding to the fluorinated dimethylbenzylidene moiety [23] [24].

The base peak in the mass spectrum typically corresponds to fluorinated aromatic fragments in the m/z range of 133-162, representing the most stable ionic species formed during fragmentation [24] [26]. These fragments benefit from aromatic stabilization and the electron-withdrawing effect of fluorine substitution. The dimethylbenzyl fragment at m/z 119 appears with moderate intensity (25-40%) and results from benzylic cleavage processes [23].

Lower mass fragments include the malononitrile-derived ion [C₃H₂N₂]⁺- at m/z 66, formed through McLafferty rearrangement mechanisms [26] [25]. This fragment exhibits moderate intensity (10-25%) and confirms the presence of the malononitrile moiety. Additional fragmentations involve stepwise losses of methyl radicals and hydrogen atoms, producing a complex fragmentation pattern that enables structural elucidation [23] [24].

Collision-induced dissociation studies provide enhanced structural information through controlled fragmentation under low-energy conditions [26]. These experiments reveal the sequence of bond cleavages and help identify the most labile bonds within the molecular structure. The fragmentation patterns are consistent with gas-phase ion chemistry principles and provide definitive confirmation of the proposed molecular structure [23] [25].

Computational Molecular Modeling (Density Functional Theory Calculations)

Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure, molecular geometry, and properties of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile. Optimization using the B3LYP hybrid functional with 6-31G(d,p) or 6-311G(d,p) basis sets yields a stable minimum energy structure with all real vibrational frequencies, confirming the optimized geometry represents a true minimum on the potential energy surface [27] [28] [29].

The optimized molecular geometry exhibits near-planar configuration with minimal deviation from coplanarity between the aromatic ring and malononitrile system [28] [29]. Bond lengths calculated from geometry optimization show excellent agreement with experimental crystallographic data, with C≡N bond lengths measuring 1.165 to 1.175 Å and C-F bond lengths ranging from 1.345 to 1.355 Å [27] [29]. The benzylidene double bond length of approximately 1.32 Å reflects significant double bond character enhanced by conjugation effects.

Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital energy ranging from -6.2 to -6.8 eV, while the Lowest Unoccupied Molecular Orbital energy spans -2.5 to -3.1 eV [28] [29] [30]. The resulting energy gap of 3.1 to 4.3 eV indicates moderate electronic stability and potential for electronic transitions in the visible region. The Highest Occupied Molecular Orbital localizes primarily on the aromatic ring and methyl substituents, while the Lowest Unoccupied Molecular Orbital concentrates on the malononitrile moiety, confirming the donor-acceptor character of the molecule [28] [29].

The calculated dipole moment ranges from 4.5 to 6.2 Debye, reflecting the polar nature of the molecule due to the presence of electronegative fluorine and cyano groups [29] [30]. This significant dipole moment contributes to intermolecular interactions and solvent-dependent properties. Polarizability calculations yield values between 18 and 24 Ų, consistent with the molecular size and π-electron system extent [29].

Chemical reactivity descriptors calculated from frontier orbital energies include ionization potential (6.2-6.8 eV), electron affinity (2.5-3.1 eV), and chemical hardness (1.5-2.1 eV) [27] [29]. The electrophilicity index ranges from 3.8 to 5.2 eV, indicating moderate electrophilic character attributed to the electron-withdrawing malononitrile group. These parameters provide insights into chemical reactivity and potential for molecular interactions [27] [29].

Vibrational frequency calculations using harmonic approximation reproduce experimental infrared and Raman spectra with excellent correlation [27] [29]. The calculated C≡N stretching frequencies (2230-2250 cm⁻¹) show good agreement with experimental values, while aromatic and aliphatic C-H stretching modes are accurately predicted. Normal mode analysis enables assignment of complex vibrational patterns and identification of coupled vibrations [31] [29].

Time-Dependent Density Functional Theory calculations provide electronic excitation energies and oscillator strengths for optical transitions [28] [32]. These calculations predict absorption maxima and explain the observed electronic spectra, with the lowest energy transition corresponding to π→π* excitation from the aromatic system to the malononitrile acceptor. The calculated transition energies correlate well with experimental ultraviolet-visible absorption spectra [28] [30].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

200.07497646 g/mol

Monoisotopic Mass

200.07497646 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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